Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate
Description
Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate (hereafter referred to as the target compound) is a heterocyclic derivative featuring a thioxoimidazolidinone core substituted with a phenyl group at position 1, a dimethylaminoethyl chain at position 3, and an acetoxy methyl ester at position 2. This structure combines electron-rich (thioxo), polar (dimethylamino), and lipophilic (phenyl, ester) groups, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
methyl 2-[3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-17(2)9-10-18-13(11-14(20)22-3)15(21)19(16(18)23)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZUARIAWIGLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate, with the CAS number 1009332-57-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action based on recent research findings.
- Molecular Formula : C16H21N3O3S
- Molecular Weight : 335.42 g/mol
- Structure : The compound features an imidazolidine ring with a thioxo group, which is significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial properties. For instance, a related compound showed activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in effectiveness .
| Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| En. Cloacae | 0.004 - 0.03 | 0.008 - 0.06 |
| E. coli | 0.015 - 0.011 | 0.030 |
| S. aureus | 0.015 | 0.008 |
| B. cereus | 0.008 | 0.015 |
The most sensitive bacterium was found to be En. Cloacae, while E. coli showed a higher resistance profile .
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal activity. Compounds similar to this compound have shown effective inhibition against various fungi, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .
The mechanism by which this compound exerts its biological effects is likely related to its ability to inhibit key bacterial enzymes or disrupt cellular processes in pathogens. Molecular docking studies suggest that the thioxo group may play a crucial role in binding to target sites within bacterial cells, thereby inhibiting their growth and proliferation .
Case Studies
- Study on Antibacterial Efficacy : A study published in January 2023 evaluated the antibacterial efficacy of several derivatives similar to this compound against various bacterial strains, confirming significant potency against resistant strains like E. coli and S. aureus .
- Fungal Resistance Assessment : Another research project assessed the antifungal properties of compounds in this class, revealing that certain derivatives could effectively combat resistant fungal strains such as A. fumigatus, highlighting their potential for therapeutic applications in treating fungal infections .
Scientific Research Applications
Medicinal Chemistry
Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate has been explored for its potential therapeutic applications:
Antimicrobial Activity : Preliminary studies indicate that compounds with thioxoimidazolidin structures often exhibit antimicrobial properties. The presence of the thioamide group may enhance interactions with microbial enzymes, potentially leading to effective antimicrobial agents .
Anticancer Properties : Research into similar imidazolidine derivatives has shown promise in anticancer applications. The ability of these compounds to inhibit specific cancer cell lines suggests that this compound could be further investigated for its cytotoxic effects against various cancer types .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
Condensation Reactions : The formation of the imidazolidine ring can be achieved through condensation reactions involving appropriate precursors, including amines and carbonyl compounds.
Functionalization : The introduction of substituents such as dimethylamino groups enhances the compound's biological activity and solubility, which is crucial for pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
Case Study 1: Antimicrobial Screening
A study evaluated a series of thioxoimidazolidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly impacted efficacy, suggesting that this compound could be a candidate for further exploration in this area .
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on imidazolidine derivatives demonstrated that specific structural features correlate with enhanced anticancer activity. These findings support the hypothesis that this compound may possess similar properties worthy of detailed investigation .
Chemical Reactions Analysis
Nucleophilic Reactions at the Thioxoimidazolidinone Core
The 2-thioxo group exhibits nucleophilic character, enabling reactions with alkyl halides and electrophilic reagents.
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Key observation : Alkylation at the sulfur atom preserves the imidazolidinone ring integrity while modifying electronic properties .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Reactivity of the Dimethylaminoethyl Side Chain
The tertiary amine participates in quaternization and elimination reactions:
a. Quaternization
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Reagents: Methyl iodide, CHCl₃, reflux
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Product: Quaternary ammonium salt with enhanced water solubility .
b. Hofmann Elimination
Ring-Opening and Rearrangement Reactions
Under strong acidic conditions (HCl, 6M, 80°C), the imidazolidinone ring undergoes cleavage:
Coordination Chemistry
The thione sulfur and carbonyl oxygen act as bidentate ligands for transition metals:
| Metal Salt | Reaction Medium | Complex Structure | Stability Constant () | Reference |
|---|---|---|---|---|
| Cu(II) | EtOH/H₂O (1:1) | [Cu(L)₂]Cl₂·2H₂O | 8.2 ± 0.3 | |
| Pd(II) | DMSO | Square-planar Pd(L)Cl₂ | 6.8 ± 0.2 |
Photochemical Reactivity
UV irradiation () in benzene induces:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
The target compound’s thioxoimidazolidinone core distinguishes it from analogs with alternative heterocycles:
- Benzoimidazole-triazole hybrids (e.g., compounds 9a–9e in ): These feature fused aromatic systems (benzoimidazole) linked to triazole-thiazole acetamide chains. The larger π-conjugated systems in these compounds may enhance stacking interactions but reduce solubility compared to the target compound’s simpler imidazolidinone core.
- Thiazolidinone derivatives (): Compounds like 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid replace the imidazolidinone with a thiazolidinone ring. The substitution of oxygen for sulfur (oxo vs.
Table 1: Core Structure Comparison
Substituent Effects
- Dimethylaminoethyl Group: Present in the target compound and USP Sumatriptan-related compounds (). This group enhances water solubility and may facilitate receptor binding via amine protonation. However, in Sumatriptan analogs, it is attached to indole rings rather than imidazolidinones, leading to distinct pharmacokinetic profiles.
- Ester vs. Amide Linkages : The target compound’s methyl ester contrasts with the acetamide groups in compounds 9a–9e (). Esters are typically more hydrolytically labile, acting as prodrugs, while amides offer metabolic stability.
- Aryl Modifications : The phenyl group at position 1 in the target compound is simpler than the fluorophenyl or bromophenyl substituents in analogs like 9b and 9c (), which could increase steric bulk and alter binding specificity.
Physicochemical Properties
- logP and Solubility: The dimethylaminoethyl group likely lowers the logP of the target compound compared to fully aromatic analogs (e.g., 9a–9e), improving aqueous solubility. In contrast, pesticide-related methyl esters (), such as triflusulfuron methyl ester, exhibit higher logP due to fluorinated alkyl chains.
- Stability: The thioxo (C=S) group in the target compound may confer resistance to oxidation compared to oxo (C=O) analogs, as seen in thiazolidinones ().
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation of S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O), as demonstrated for structurally related thioxoimidazolidinones . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity, while aqueous conditions improve cyclization .
- Catalysis : Triethylamine acts as both base and catalyst, accelerating imine formation and ring closure .
- Temperature control : Reflux conditions (80–100°C) are critical for achieving >75% yields in analogous systems .
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming its structure?
- NMR spectroscopy : ¹H/¹³C NMR can resolve the thioxoimidazolidinone core, with characteristic shifts for the methyl ester (~3.7 ppm for OCH₃) and dimethylaminoethyl side chain (2.2–2.5 ppm for N(CH₃)₂) .
- X-ray diffraction : Single-crystal X-ray analysis is definitive for confirming stereochemistry and hydrogen-bonding patterns, as shown for similar imidazolidinones .
- Elemental analysis : Combustion analysis (C, H, N, S) validates purity, with deviations >0.3% indicating impurities .
Advanced: How can computational methods resolve contradictions between experimental and predicted reactivity data?
Contradictions (e.g., unexpected regioselectivity) can be addressed via:
- Reaction path search algorithms : Quantum chemical calculations (DFT) identify transition states and intermediates, narrowing viable pathways .
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes, explaining discrepancies in biological activity assays .
- Machine learning : Training models on analogous thioxoimidazolidinones can predict optimal reaction conditions, reducing trial-and-error experimentation .
Advanced: What strategies mitigate byproduct formation during scale-up synthesis?
- Purification protocols : Recrystallization from acetic acid/DMF mixtures removes polar byproducts, as validated for thiazolidinones .
- In situ quenching : Adding NaHCO₃ during workup neutralizes excess phenylisothiocyanate, preventing thiol byproducts .
- Process monitoring : Real-time HPLC tracking identifies intermediate accumulation, enabling adjustments to reaction time or temperature .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- In vitro assays : Screen against kinase or protease targets using fluorescence polarization, given structural similarity to bioactive imidazolidinones .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity for target proteins, with ΔG values < −30 kJ/mol indicating strong interactions .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte models, revealing potential prodrug activation pathways .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy of thioxo groups .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S) during synthesis .
- Waste disposal : Neutralize acidic residues (e.g., acetic acid) with NaHCO₃ before disposal .
Advanced: How do solvent polarity and temperature affect the compound’s stability in solution?
- Polar solvents : DMSO and DMF stabilize the thioxo group via hydrogen bonding, reducing degradation rates .
- Temperature : Storage at −20°C in anhydrous solvents (e.g., acetonitrile) prevents hydrolysis of the ester moiety .
- Light sensitivity : UV-Vis studies show λmax at 270 nm; amber vials are recommended to prevent photodegradation .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) identify polymorphs, critical for bioavailability studies .
- DSC/TGA : Melting point variations (>5°C) and decomposition profiles distinguish anhydrous vs. solvated forms .
- Raman spectroscopy : Peak shifts at 650 cm⁻¹ (C=S stretch) indicate lattice packing differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
